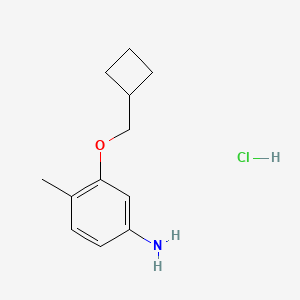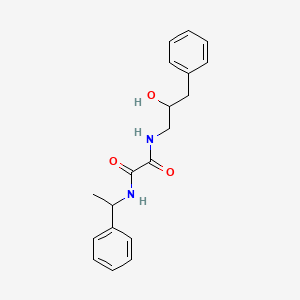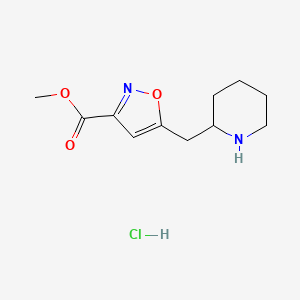
Methyl-5-(Piperidin-2-ylmethyl)isoxazol-3-carboxylat-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Wissenschaftliche Forschungsanwendungen
Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific neurotransmitter receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride typically involves multiple steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane at room temperature.
-
Introduction of the Piperidin-2-ylmethyl Group: : The piperidin-2-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole intermediate with a piperidine derivative in the presence of a suitable base like sodium hydride.
-
Esterification: : The carboxylate group is typically introduced via esterification, where the carboxylic acid derivative of the isoxazole is reacted with methanol in the presence of an acid catalyst such as sulfuric acid.
-
Formation of the Hydrochloride Salt: : Finally, the hydrochloride salt is formed by treating the esterified product with hydrochloric acid in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like potassium carbonate are common.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted esters and amides depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain neurotransmitter receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system, potentially offering therapeutic benefits for neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(piperidin-2-ylmethyl)isoxazole-4-carboxylate
- Ethyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate
- Methyl 5-(piperidin-3-ylmethyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar isoxazole derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
methyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-15-11(14)10-7-9(16-13-10)6-8-4-2-3-5-12-8;/h7-8,12H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNSQOPMASPUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CC2CCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2530808.png)
![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2530809.png)
![3-benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2530810.png)
![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)
![benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2530813.png)
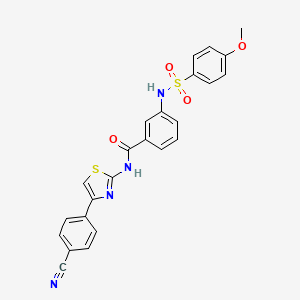

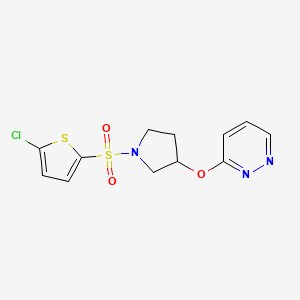
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)
